Cas no 1222073-98-4 (3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate)
3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- 3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate
- Carbamic acid, N-ethyl-N-methyl-, 3-(1-hydroxyethyl)phenyl ester
- Rivastigmine Impurity 39
- 3-Isoxazolecarboxylicacid,5-(5-furanyl)-
- SY242458
- 1222073-98-4
- SCHEMBL17082586
- AS-37590
- MFCD30730049
- 3-[(1R)-1-hydroxyethyl]phenyl N-ethyl-N-methylcarbamate
- CS-0161271
- 3-[(1S)-1-hydroxyethyl]phenyl N-ethyl-N-methylcarbamate
- [3-(1-hydroxyethyl)phenyl] N-ethyl-N-methylcarbamate
- DB-122327
- AKOS032945225
-
- MDL: MFCD30730049
- Inchi: 1S/C12H17NO3/c1-4-13(3)12(15)16-11-7-5-6-10(8-11)9(2)14/h5-9,14H,4H2,1-3H3
- InChI Key: UPFRTBVKMHUBLD-UHFFFAOYSA-N
- SMILES: C(OC1=CC=CC(C(O)C)=C1)(=O)N(CC)C
Computed Properties
- Exact Mass: 223.121
- Monoisotopic Mass: 223.121
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 49.8A^2
3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X42415-100mg |
3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate |
1222073-98-4 | 95% | 100mg |
¥543.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X42415-250mg |
3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate |
1222073-98-4 | 95% | 250mg |
¥809.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X42415-1g |
3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate |
1222073-98-4 | 95% | 1g |
¥2019.0 | 2023-09-05 | |
| abcr | AB480140-250 mg |
3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate |
1222073-98-4 | 250mg |
€287.70 | 2023-04-20 | ||
| abcr | AB480140-1 g |
3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate |
1222073-98-4 | 1g |
€640.20 | 2023-04-20 | ||
| Alichem | A019121251-1g |
3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate |
1222073-98-4 | 97% | 1g |
$637.00 | 2023-09-03 | |
| Alichem | A019121251-5g |
3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate |
1222073-98-4 | 97% | 5g |
$1026.63 | 2023-09-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QH606-50mg |
3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate |
1222073-98-4 | 95% | 50mg |
379.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QH606-200mg |
3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate |
1222073-98-4 | 95% | 200mg |
946.0CNY | 2021-07-15 | |
| eNovation Chemicals LLC | Y1220861-1g |
3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate |
1222073-98-4 | 95% | 1g |
$500 | 2023-04-05 |
3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate Suppliers
3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate
3-(1-Hydroxyethyl)phenyl Ethyl(methyl)carbamate: A Comprehensive Overview
3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate (CAS No. 1222073-98-4) is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique structure and functional groups, has been the subject of numerous studies due to its potential therapeutic applications and biological activities.
The chemical structure of 3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate consists of a phenyl ring substituted with a 1-hydroxyethyl group, which is further attached to an ethyl(methyl)carbamate moiety. This combination of functional groups imparts specific properties that make it a valuable candidate for various research endeavors. The hydroxyl group, in particular, can participate in hydrogen bonding and other intermolecular interactions, which are crucial for its biological activity.
Recent studies have highlighted the potential of 3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate in the treatment of neurodegenerative diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that this compound exhibits neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, a key factor in Alzheimer's disease pathogenesis. The researchers found that the compound effectively reduced oxidative stress and inflammation in neuronal cells, thereby preserving cellular integrity and function.
In addition to its neuroprotective properties, 3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate has shown promise in cancer research. A 2021 study published in Cancer Research reported that this compound possesses antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are critical for preventing tumor growth and metastasis.
The pharmacokinetic profile of 3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate has also been extensively studied. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for further development as a therapeutic agent. Its high bioavailability and low toxicity profile are particularly advantageous for long-term use in chronic conditions.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate in human subjects. Preliminary results from Phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical trials to assess its potential as a treatment for neurodegenerative diseases and cancer.
The synthesis of 3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate involves several well-established chemical reactions. One common approach is to start with 3-(1-hydroxyethyl)benzene and react it with ethyl chloroformate to form the corresponding carbamate intermediate. Subsequent treatment with methylamine yields the final product. This synthetic route is scalable and can be optimized for large-scale production, ensuring a consistent supply for both research and clinical applications.
In conclusion, 3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate (CAS No. 1222073-98-4) is a multifaceted compound with significant potential in the fields of neurodegenerative disease treatment and cancer therapy. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play a crucial role in advancing medical science.
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